molecular formula C13H8ClF3O3 B1436030 Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate CAS No. 2197052-79-0

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate

Cat. No.: B1436030
CAS No.: 2197052-79-0
M. Wt: 304.65 g/mol
InChI Key: WUJXGAWRFBOHQR-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate is a useful research compound. Its molecular formula is C13H8ClF3O3 and its molecular weight is 304.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modifications

Research on Methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)-3-furoate and its derivatives has focused on chemical synthesis and modifications for various applications. The compound's structural elements, such as the furoate group and trifluoromethyl moiety, play significant roles in its reactivity and potential utility in organic synthesis.

  • Chemical Transformations and Synthesis : Studies have explored the synthesis of esters and other derivatives from similar furoate compounds, highlighting their importance in organic chemistry for the creation of complex molecules. For example, the Curtius rearrangement has been employed to transform diethoxyphosphorylmethylfuroates into isocyanates and urethanes, demonstrating the versatility of furoate compounds in synthetic organic chemistry (Pevzner, 2011).

  • Photochromic and Electrochemical Properties : The substituent effect, particularly the position of chlorine atoms, on isomeric photochromic diarylethenes has been investigated, revealing how these modifications influence the compound's optoelectronic properties. Such research underscores the potential of furoate derivatives in materials science, especially for applications requiring photoresponsive behavior (Fan et al., 2008).

  • Palladium-Catalyzed Reactions : The utility of methyl 2-furoate, a related compound, in palladium-catalyzed direct arylation has been demonstrated. This approach offers a convenient method for synthesizing mono- or poly-arylated furans, highlighting the significance of furoate derivatives in facilitating complex aromatic coupling reactions (Fu & Doucet, 2011).

Crystallography and Structural Analysis

  • Crystal Structure Determination : The crystal structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors have been analyzed to understand their molecular geometry and interactions. Such studies are crucial for designing more effective inhibitors based on the structural framework of furoate derivatives (Li et al., 2005).

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3/c1-19-12(18)9-6-10(20-11(9)13(15,16)17)7-2-4-8(14)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJXGAWRFBOHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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